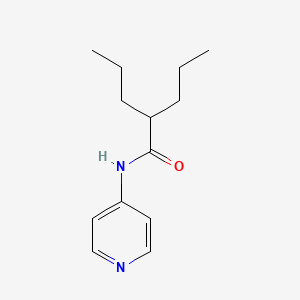
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is an organic compound that features both nitro and ester functional groups It is a derivative of benzoic acid and is characterized by its aromatic structure, which includes a nitrophenyl group and a dimethoxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Ammonia or amines for amidation reactions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 2-(4-aminophenyl)-2-oxoethyl 3,4-dimethoxybenzoate.
Substitution: Corresponding amides or alcohols depending on the nucleophile.
Hydrolysis: 3,4-dimethoxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-nitrophenyl)-2-oxoethyl benzoate: Similar structure but lacks the methoxy groups on the benzene ring.
2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate: Contains a single methoxy group on the benzene ring.
2-(4-nitrophenyl)-2-oxoethyl 3,5-dimethoxybenzoate: Similar structure with methoxy groups at different positions on the benzene ring.
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups at the 3 and 4 positions on the benzene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-23-15-8-5-12(9-16(15)24-2)17(20)25-10-14(19)11-3-6-13(7-4-11)18(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSSTGULPMUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)

![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE](/img/structure/B5886085.png)

![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B5886091.png)


![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B5886122.png)

![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B5886166.png)

